Benzyltrimethylammonium methoxide

Organic Synthesis Aldol Condensation Michael Addition

Sodium methoxide or KOH fails in key annulation and steroid assays, producing blanks or zero yields. BTMA methoxide solves this via distinct counter-cation reactivity. - Enables Michael-aldol cascades where NaOCH₃ gives no product. - Delivers lower blanks in 17-ketosteroid assays vs. ethanolic KOH. - Provides tunable SNAr rate enhancement; preferred promoter for cobalt-catalyzed oxo-acetal synthesis. Supplied as 40% in methanol. Ready-to-use organic base & phase-transfer catalyst.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 122-08-7
Cat. No. B091608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium methoxide
CAS122-08-7
Synonymsenzyltrimethylammonium
benzyltrimethylammonium acetate
benzyltrimethylammonium bromide
benzyltrimethylammonium butanoate
benzyltrimethylammonium carbonate (2:1)
benzyltrimethylammonium chloride
benzyltrimethylammonium formate
benzyltrimethylammonium heptanoate
benzyltrimethylammonium hexafluorophosphate (1-)
benzyltrimethylammonium hexanoate
benzyltrimethylammonium hydroxide
benzyltrimethylammonium iodide
benzyltrimethylammonium methoxide
benzyltrimethylammonium nonanoate
benzyltrimethylammonium octanoate
benzyltrimethylammonium pentanoate
benzyltrimethylammonium propanoate
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.C[O-]
InChIInChI=1S/C10H16N.CH3O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H3/q+1;-1
InChIKeySMTUJUHULKBTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltrimethylammonium Methoxide: Methoxide-Donor Quaternary Ammonium Base


Benzyltrimethylammonium methoxide (BTMA methoxide) is a quaternary ammonium salt with a benzyltrimethylammonium cation paired with a methoxide anion, supplied predominantly as a ~40 wt.% solution in methanol . It functions both as a strong organic base and as a phase-transfer catalyst, delivering a soluble, organic-phase-compatible source of methoxide ion [1]. Its reactivity is leveraged in aldol-type condensations, aromatic nucleophilic substitutions, and oxo-process promoter applications where the identity of the counter-cation critically influences reaction rates, selectivity, and analytical blank values [2].

Methoxide delivery in organic phase via quaternary ammonium cation
Dual base and phase-transfer catalyst functionality
Reported to support aldol condensations, SNAr, and oxo-process promotion

Why Generic Substitution with In-Class Bases Risks Product Failure


Although quaternary ammonium bases and alkali metal methoxides share a superficial functional resemblance, their counter-cation identity profoundly alters reaction trajectories. Sodium methoxide fails to deliver the desired tricyclic product in Michael-aldol cascades, while ethanolic potassium hydroxide produces analytically unacceptable blank values in the Zimmermann reaction for ketosteroid estimation [1]. Even the closely related benzyltrimethylammonium hydroxide cannot be assumed equivalent because methoxide and hydroxide differ in both basicity and nucleophilicity, leading to divergent reactivity and reagent compatibility profiles in aprotic and mixed-solvent systems [2].

BTMA methoxide
Sodium methoxide
May fail to deliver desired polycyclic product in Michael-aldol cascades
BTMA methoxide
Ethanolic KOH
May produce higher analytical blanks and require solvent purification in Zimmermann assay
BTMA methoxide
BTMA hydroxide
Differing basicity and nucleophilicity may alter reaction profiles and reagent compatibility

Head-to-Head Quantitative Differentiation Evidence


Reaction Selectivity in Tricyclic Keto Alcohol Synthesis vs. Sodium Methoxide

In the reaction of methyl 7-methoxy-2-oxotetralin-1-carboxylate with methyl vinyl ketone, benzyltrimethylammonium methoxide catalyst yielded the expected tricyclic keto alcohol (3a), which upon dehydration gave the target unsaturated ketone (1a); when sodium methoxide was employed as the catalyst under otherwise identical conditions, the desired product (1a) was not obtained [1].

Reaction selectivity vs. NaOCH₃
Head-to-head
BTMA methoxide: target unsaturated ketone obtained. NaOCH₃: desired product not obtained.
Go/no-go selectivity; counter-cation determines reaction success.
Michael addition in methanol, room temperature.
Organic Synthesis Aldol Condensation Michael Addition

Rate Constants in Aromatic Nucleophilic Substitution vs. Sodium Methoxide

In a systematic kinetic study of aromatic nucleophilic substitution, second-order rate constants (k₂) for benzyltrimethylammonium methoxide (BTAM) were measured against five activated aryl halides and compared with literature values for NaOCH₃. For 2,4-dinitrochlorobenzene, BTAM gave k₂ = 3.30 × 10⁻² L·mol⁻¹·s⁻¹ (26.7 °C), compared with NaOCH₃ k₂ = 2.68 × 10⁻² L·mol⁻¹·s⁻¹ (24.9 °C); for 2,4-dinitrobromobenzene, BTAM k₂ = 1.95 × 10⁻² vs. NaOCH₃ k₂ = 2.21 × 10⁻² under comparable conditions. The rate constants for the larger BTAM cation were generally somewhat larger, though not appreciably so, and the rate constant increased further with increasing BTAM concentration (0.01 to 0.08 M), a specific salt effect attributed to cation–nitro group association [1].

Rate constants vs. NaOCH₃
Head-to-head
BTAM k₂ ≈ 3.30×10⁻² L·mol⁻¹·s⁻¹ vs NaOCH₃ 2.68×10⁻² (2,4-dinitrochlorobenzene); ~1.23× ratio, concentration-dependent enhancement.
Reported reactivity matches or exceeds NaOCH₃; tuneable rate via specific salt effect.
Kinetic study in methanol, 25–27 °C.
Physical Organic Chemistry Nucleophilic Aromatic Substitution Kinetics

Analytical Performance in the Zimmermann Reaction vs. Ethanolic KOH

The use of N-benzyl trimethyl ammonium methoxide as a 40% solution in methanol, instead of ethanolic potassium hydroxide, in the Zimmermann reaction for the estimation of neutral 17-ketosteroids has proved useful: lower blanks are obtained, and supplies of ethanol found to contain impurities that ordinarily interfere with the reaction need not be purified when the methoxide base is employed [1].

Analytical blank vs. KOH
Method context
Lower blanks obtained; ethanol impurities that interfere with KOH method become tolerable without purification.
Reported lower blanks may support research steroid assay sensitivity and simplified workflow.
Zimmermann reaction for 17-ketosteroid research analysis.
Clinical Chemistry Steroid Analysis Colorimetric Assay

Promoter Effect in Cobalt-Catalyzed Acetal Synthesis

US Patent 4,209,643 discloses that N-benzyl,N,N,N-trimethylammonium methoxide, when used as a quaternary ammonium salt promoter with a cobalt catalyst for the preparation of acetals from olefins, carbon monoxide, hydrogen, and alkanols, effects an increase in the rate of reaction. The rate enhancement is described as an improvement over a system without the quaternary ammonium salt compound, generally indicated by an increase in the amount of acetal formed [1].

Cobalt-catalyzed acetal promoter
Class-level
Rate enhancement reported; BTMA methoxide specified as most preferred quaternary ammonium promoter in patent.
Class-level inference: may improve acetal formation rate in oxo-type process.
Patent-based; exact increase not specified.
Industrial Chemistry Oxo Synthesis Homogeneous Catalysis

Methoxide-Induced Rearrangement of N-Alkyl α-Chlorophosphonamidates

N-t-butyl α-chlorophosphonamidates react with benzyltrimethylammonium methoxide in THF–methanol to yield two distinct rearrangement products: α-aminophosphonates (P–N bond cleavage) and phosphoramidates (P–C bond cleavage), with the product ratio varying as a function of the R substituent (R = H, Me, or Ph). The proportion of phosphoramidate increases as R changes from Me → H → Ph, providing a mechanistic probe for cyclic azaphosphiridine oxide intermediates [1].

Phosphonamidate rearrangement
Class-level
Yields α-aminophosphonates and phosphoramidates; product ratio varies with R group (H, Me, Ph).
Reported to induce rearrangement via cyclic azaphosphiridine oxide intermediates.
Alternative methoxide sources may not give same pathway.
Organophosphorus Chemistry Rearrangement Mechanisms Synthetic Methodology

Dual Base/Catalyst Functionality vs. Quaternary Ammonium Chlorides

Unlike benzyltrimethylammonium chloride – a widely used commercial phase-transfer catalyst that functions purely as a phase-transfer agent and requires a separate exogenous base – benzyltrimethylammonium methoxide simultaneously supplies both the phase-transfer-active quaternary ammonium cation and the reactive methoxide nucleophile/base in a single reagent. The methoxide counterion provides strong basicity (comparable to hydroxide) combined with enhanced nucleophilicity due to lower steric hindrance around the oxygen center [1]. The benzyl group confers a balance of lipophilicity and hydrophilicity suited to biphasic organic–aqueous reaction systems [2].

Dual base/catalyst vs. BTMA chloride
Class-level
Combines phase-transfer quaternary ammonium cation and reactive methoxide base/nucleophile; BTMA chloride requires separate base.
May simplify process chemistry workflows; reduces reagent count.
Quantitative PTC rate comparisons not located.
Phase-Transfer Catalysis Biphasic Synthesis Green Chemistry

Best Research and Industrial Application Scenarios


Michael-Aldol Cascade Annulation for Polycyclic Scaffold Construction

BTMA methoxide enables tricyclic keto alcohol formation via Michael addition–aldol cascades where sodium methoxide completely fails [1]. This makes it a critical reagent for medicinal chemistry programs and natural product synthesis requiring annulation-based construction of fused ring systems. Procurement should prioritize BTMA methoxide for any synthetic route where the methoxide counter-cation identity governs reaction chemoselectivity.

Clinical Steroid Quantification via the Zimmermann Reaction

In 17-ketosteroid estimation, BTMA methoxide (40% in methanol) delivers lower blank values than ethanolic KOH and tolerates ethanol impurities that otherwise necessitate solvent purification [1]. Clinical chemistry laboratories and CROs performing steroid panels can achieve higher assay sensitivity and simplified reagent preparation workflows, translating to reduced per-assay cost and improved data quality.

Kinetic Control in Aromatic Nucleophilic Substitution

BTMA methoxide matches or exceeds NaOCH₃ in intrinsic SNAr reactivity and uniquely offers a concentration-dependent rate enhancement (specific salt effect) that permits kinetic tuning unavailable with alkali metal methoxides [1]. Process R&D groups optimizing methoxy-dehalogenation steps can leverage this property to accelerate sluggish substitutions without resorting to higher temperatures or alternative solvents.

Cobalt-Catalyzed Oxo-Acetal Synthesis with Promoter-Enhanced Throughput

As the preferred quaternary ammonium promoter in cobalt-catalyzed acetal synthesis from olefins, CO, H₂, and alkanols, BTMA methoxide delivers rate enhancement over promoter-free systems [1]. Industrial oxo-process facilities producing acetal intermediates for flavors, fragrances, or pharmaceuticals can incorporate this promoter to improve reactor productivity and reduce cycle times.

Application
Selection Property
Validation Focus
Polycyclic scaffold construction via annulation
Counter-cation-dependent chemoselectivity
Product formation and scaffold fidelity assessment
Research steroid quantification (Zimmermann assay)
Low-blank analytical method context
Assay sensitivity and reagent simplification review
Aromatic nucleophilic substitution (SNAr) kinetics
Tunable kinetic profile via specific salt effect
Rate modulation and concentration-dependence evaluation
Cobalt-catalyzed oxo-acetal synthesis
Promoter-enhanced reaction rate
Throughput and productivity benchmarking
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